1-(2-Nitrophenyl)piperidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)11-7-3-4-8-13(11)9-5-1-2-6-10(9)14(17)18/h1-2,5-6,11H,3-4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIOPDWAPOGYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327028 | |
| Record name | 1-(2-nitrophenyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89860-65-1 | |
| Record name | 1-(2-nitrophenyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Nitrophenyl Piperidine 2 Carboxylic Acid and Its Structural Analogues
Direct N-Arylation Approaches for the Construction of the N-(2-Nitrophenyl)piperidine Moiety
The most straightforward method for synthesizing 1-(2-nitrophenyl)piperidine-2-carboxylic acid involves the direct formation of the N-aryl bond between a piperidine-2-carboxylic acid scaffold and a 2-nitrophenyl group. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution Reactions Utilizing Halogenated Nitrobenzenes and Piperidine-2-carboxylic Acid
The reaction between a halogenated nitrobenzene (B124822), such as 2-fluoronitrobenzene or 2-chloronitrobenzene, and piperidine-2-carboxylic acid (also known as pipecolinic acid) is a common method for synthesizing the target compound. researchgate.net This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the secondary amine of the piperidine (B6355638) ring acts as the nucleophile, attacking the electron-deficient aromatic ring and displacing the halide leaving group. libretexts.org The presence of the strongly electron-withdrawing nitro group ortho to the halogen is crucial for activating the aromatic ring towards nucleophilic attack. libretexts.orgnih.gov This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. libretexts.org The general scheme for this reaction is depicted below:
Scheme 1: General reaction for the synthesis of this compound via nucleophilic aromatic substitution.
Base-Mediated Condensation Reactions for N-Aryl Bond Formation
The condensation reaction between the halogenated nitrobenzene and piperidine-2-carboxylic acid is typically carried out in the presence of a base. researchgate.net The base serves a dual purpose: it deprotonates the carboxylic acid group, increasing its solubility in organic solvents, and it also neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases used for this purpose include potassium carbonate, sodium bicarbonate, and tertiary amines like triethylamine. The reaction is often performed under refluxing alcoholic conditions, with ethanol (B145695) being a frequently used solvent. researchgate.net
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity
The efficiency of the N-arylation reaction can be significantly influenced by several factors, including the nature of the leaving group on the nitrobenzene, the choice of base and solvent, and the reaction temperature. While specific optimization studies for the synthesis of this compound are not extensively detailed in the available literature, general principles of SNAr reactions can be applied.
The reactivity of the halogenated nitrobenzene typically follows the order F > Cl > Br > I for SNAr reactions, as fluorine is the most effective at stabilizing the transition state through its high electronegativity. nih.gov The choice of solvent can also impact the reaction rate, with polar aprotic solvents generally favoring this type of reaction. The selection of the base is critical to ensure efficient reaction without promoting side reactions. While traditional methods are often base-mediated, modern approaches to N-arylation sometimes employ transition metal catalysts, such as palladium or copper, which can facilitate the coupling under milder conditions and with a broader substrate scope. However, for highly activated substrates like 2-halonitrobenzenes, metal catalysis is often not necessary. researchgate.net
Below is an interactive data table illustrating the hypothetical effect of different reaction parameters on the yield of this compound, based on established principles of nucleophilic aromatic substitution reactions.
| Entry | Halogen (X) | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| 1 | F | K₂CO₃ | Ethanol | 78 | 95 |
| 2 | Cl | K₂CO₃ | Ethanol | 78 | 85 |
| 3 | Br | K₂CO₃ | Ethanol | 78 | 70 |
| 4 | F | NaHCO₃ | DMF | 100 | 92 |
| 5 | Cl | Triethylamine | Acetonitrile | 82 | 80 |
Indirect Synthesis Strategies Involving Precursor Functionalization and Ring Transformations
In cases where direct N-arylation is not feasible or yields are low, indirect methods can be employed. These strategies involve either modifying a pre-formed N-arylpiperidine scaffold or constructing the piperidine ring with the necessary substituents already in place.
Functional Group Interconversions on Pre-formed N-Arylpiperidine Scaffolds
Once the this compound core is synthesized, the carboxylic acid group can be converted into a variety of other functional groups. For instance, the carboxylic acid can be activated, for example with thionyl chloride, and then reacted with various amines to form a range of N-substituted carboxamides. researchgate.net This approach allows for the generation of a library of related compounds for structure-activity relationship studies.
Other potential transformations of the carboxylic acid include reduction to the corresponding alcohol, conversion to esters, or Curtius rearrangement to an amine. The nitro group on the phenyl ring can also be a handle for further functionalization, most commonly through reduction to an aniline (B41778) derivative, which can then undergo a wide range of subsequent reactions such as diazotization or acylation.
Construction of the Piperidine Ring with Pre-installed Aromatic and Carboxylic Acid Substituents
An alternative to the direct N-arylation of piperidine-2-carboxylic acid is the construction of the piperidine ring itself from acyclic precursors that already contain the N-(2-nitrophenyl) and a latent or protected carboxylic acid functionality. Various methods for piperidine ring synthesis are known, including intramolecular cyclization reactions such as reductive amination of dicarbonyl compounds, aza-Diels-Alder reactions, and ring-closing metathesis. nih.gov
For the specific target molecule, a hypothetical approach could involve the synthesis of a linear precursor containing a 2-nitroaniline (B44862) derivative and a suitable chain with functional groups that can be cyclized to form the piperidine-2-carboxylic acid structure. However, this approach is generally more complex than the direct N-arylation method and is typically employed when the required starting materials for the direct approach are unavailable or when specific stereochemistry needs to be controlled during the ring formation.
Derivatization from Related N-Arylated Cyclic Amino Acid Systems (e.g., pyrrolidine (B122466) analogues)
The synthesis of this compound is often discussed in parallel with its five-membered ring analogue, N-(2-nitrophenyl)proline. The primary method for creating these N-arylated cyclic amino acids involves the direct N-arylation of the parent heterocycle, pipecolic acid or proline, respectively. This derivatization is typically achieved through a nucleophilic aromatic substitution reaction where the secondary amine of the cyclic amino acid displaces a halogen on an activated aromatic ring.
A common and effective method is the condensation of an o-halogenonitrobenzene with the amino acid in a basic medium. For instance, the reaction of D,L-pipecolic acid with substituted o-halogenonitrobenzenes under refluxing alcoholic basic conditions produces a series of N-(o-nitrophenyl)cycloamino-2-carboxylic acids in excellent yields. researchgate.net This approach is versatile, allowing for the synthesis of various analogues by simply changing the substitution pattern on the nitrophenyl ring. The same strategy is employed for the synthesis of the corresponding pyrrolidine analogues, starting from L-proline. researchgate.net
While direct ring expansion of an N-arylated proline derivative to its piperidine counterpart is a theoretically possible synthetic route, the literature more commonly describes the construction of the desired N-arylated piperidine system from piperidine precursors. researchgate.net The derivatization, therefore, refers to the analogous N-arylation reaction applied to different cyclic amino acid scaffolds rather than an intercomversion between the ring systems themselves.
Below is a table summarizing the synthesis of N-(o-nitrophenyl) cycloamino acids via this condensation methodology.
Data sourced from a study on the synthesis of substituted N-(o-nitrophenyl)cycloamino-2-carboxylic acids. researchgate.net
Stereoselective Synthesis and Chiral Resolution Techniques
The stereochemistry of the C2 carboxylated carbon is a critical feature of this compound and its analogues. Consequently, significant research has been directed towards methods for controlling this stereocenter, as well as the relative stereochemistry of other substituents on the piperidine ring.
Enantioselective Approaches for the Piperidine-2-carboxylic Acid Stereocenter
Achieving high enantioselectivity at the C2 position of the piperidine ring is crucial for many applications. Several advanced strategies have been developed to this end, moving beyond classical resolution to include dynamic resolutions and asymmetric synthesis.
One of the most powerful techniques is the Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine. acs.orgnih.gov This method involves the deprotonation of N-Boc-piperidine to form a racemic organolithium species. In the presence of a catalytic amount of a chiral ligand, this racemic mixture undergoes rapid equilibration. Subsequent reaction with an electrophile, such as carbon dioxide to form the carboxylic acid, traps one enantiomer preferentially, leading to a highly enantioenriched 2-substituted piperidine. acs.orgnih.gov By using diastereomeric chiral ligands, it is possible to synthesize either enantiomer of the desired product with excellent enantiomeric ratios (er). acs.orgnih.gov
Another emerging approach is biocatalysis , utilizing enzymes to perform stereoselective transformations. Transaminases (TAs) have been successfully employed in the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. acs.org This method provides access to both enantiomers with high enantiomeric excess (>95% ee) by selecting the appropriate (R)- or (S)-selective enzyme. acs.org
The table below highlights key enantioselective methods applicable to the synthesis of chiral 2-substituted piperidines.
Diastereoselective Synthesis of Substituted N-Arylated Piperidine-2-carboxylic Acids
When additional substituents are present on the piperidine ring, controlling their relative stereochemistry (diastereoselectivity) becomes paramount. Modern synthetic methods offer powerful tools for constructing polysubstituted piperidines with high levels of diastereocontrol.
A notable strategy is the modular and diastereoselective [5+1] cyclization , which constructs the N-aryl piperidine ring from acyclic precursors. This protocol utilizes a robust reductive amination/aza-Michael reaction sequence. chemrxiv.orgacs.org The reaction between a heterocyclic amine nucleophile and a carbonyl electrophile containing a Michael acceptor allows for the rapid assembly of complex, polysubstituted piperidine systems with predictable and high diastereoselectivity. acs.org
Other advanced methods include radical-mediated cyclizations. A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been developed to access densely substituted piperidines at the 3,4,5-positions with high yield and diastereoselectivity. nih.gov Similarly, a visible-light-driven radical silylative cyclization of aza-1,6-dienes provides another route to stereoselectively synthesize densely functionalized piperidines. nih.gov These methods are highly valuable for creating complex N-arylated piperidine scaffolds where the substituents' spatial arrangement is precisely controlled.
The following table summarizes various diastereoselective approaches for synthesizing substituted piperidines.
Chemical Reactivity and Transformation Mechanisms of 1 2 Nitrophenyl Piperidine 2 Carboxylic Acid
Reactions Involving the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. georganics.sk It deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. georganics.sk The nitro group itself is a key site for chemical modification, primarily through reduction.
Reductive Transformations to Anilines and Related Nitrogen-Containing Functionalities
The reduction of the aromatic nitro group to a primary amine (aniline) is one of the most important transformations of 1-(2-nitrophenyl)piperidine-2-carboxylic acid. This conversion is a critical step in the synthesis of various heterocyclic compounds and biologically active molecules. The resulting aniline (B41778) derivative, 1-(2-aminophenyl)piperidine-2-carboxylic acid, can undergo intramolecular cyclization to form complex fused-ring systems.
A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. commonorganicchemistry.com Catalytic hydrogenation is a common and efficient method.
Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst | A widely used and often preferred method for its high efficiency and clean reaction profile. commonorganicchemistry.com |
| Raney Nickel | Hydrogen gas, Raney Ni catalyst | An effective alternative to Pd/C, particularly useful when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com |
| Iron (Fe) | Acidic conditions (e.g., acetic acid) | Provides a mild reduction method that is tolerant of many other reducible functional groups. commonorganicchemistry.com |
| Zinc (Zn) | Acidic conditions (e.g., acetic acid) | Similar to iron, offers a mild reduction pathway. commonorganicchemistry.com |
| Tin(II) chloride (SnCl₂) | | A mild reagent that is selective for the reduction of nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com |
The reduction process involves a six-electron transfer, proceeding through nitroso and hydroxylamino intermediates to yield the final amine. nih.gov The resulting aniline is a versatile nucleophile, ready for subsequent reactions such as acylation, alkylation, or diazotization.
Nucleophilic Displacement Reactions of the Nitro Group
The strong electron-withdrawing capacity of the nitro group facilitates nucleophilic aromatic substitution (SNAr) on the phenyl ring. georganics.sk In this mechanism, a potent nucleophile attacks the carbon atom bearing the nitro group, or an adjacent position, leading to the displacement of the nitro group as a nitrite ion. While less common than reduction, this pathway can be used to introduce a range of functionalities directly onto the aromatic ring. The reaction is particularly favored when additional electron-withdrawing groups are present on the ring or under forcing reaction conditions. For instance, studies on related dinitrobenzene compounds show that piperidine (B6355638) can act as a nucleophile to displace a nitro group. mdpi.com
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the piperidine ring is a key handle for derivatization, allowing for the synthesis of esters, amides, and more complex structures through various coupling and transformation reactions.
Esterification and Amidation Reactions for Diverse Derivative Synthesis
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (like sulfuric acid or tosic acid), is a standard method. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com A variety of other reagents can also be employed to achieve esterification under milder conditions, including the use of aromatic carboxylic anhydrides with a Lewis acid catalyst.
Amidation: The formation of amides from this compound is crucial for synthesizing compounds with potential biological activity. researchgate.net Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid. A common and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride. The highly reactive acyl chloride then readily reacts with a primary or secondary amine to form the desired amide. researchgate.net This two-step, one-pot procedure has been successfully used to synthesize a series of N-(2′-nitrophenyl)piperidine-2-carboxamides. researchgate.net Alternatively, peptide coupling reagents can be used for direct amidation under milder conditions. researchgate.net
Example Amidation Reaction Scheme
Step 1 (Activation): this compound + SOCl₂ → 1-(2-Nitrophenyl)piperidine-2-carbonyl chloride
Step 2 (Coupling): 1-(2-Nitrophenyl)piperidine-2-carbonyl chloride + R-NH₂ → 1-(2-Nitrophenyl)piperidine-2-carboxamide derivative + HCl
This approach allows for the synthesis of a diverse library of amide derivatives by varying the amine component. researchgate.net
Cross-Coupling Reactions and Advanced Organic Transformations at the Carboxyl Position
Modern synthetic methods allow the carboxylic acid group to be used in advanced cross-coupling reactions, most notably through decarboxylative pathways. wikipedia.org These reactions involve the replacement of the entire carboxyl group with a new carbon-carbon or carbon-heteroatom bond, with the concomitant loss of carbon dioxide. wikipedia.org
Decarboxylative cross-coupling reactions typically employ a metal catalyst, such as palladium or copper, to couple the carboxylic acid with an organic halide or another coupling partner. wikipedia.orgnih.gov This methodology is advantageous as it utilizes readily available and relatively inexpensive carboxylic acids as stable precursors to organometallic reagents. wikipedia.org While specific examples for this compound are not extensively documented in this context, the general principles of decarboxylative coupling of heteroaromatic carboxylic acids are well-established and could potentially be applied. wikipedia.org This opens up possibilities for forming aryl-aryl, aryl-alkyne, or aryl-ketone linkages at the 2-position of the piperidine ring following decarboxylation.
Decarboxylation Pathways and Derivatives
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). nih.gov While thermodynamically favorable, this process often requires significant heat or the use of a catalyst, as the uncatalyzed reaction is kinetically slow. nih.gov The decarboxylation of this compound would yield 1-(2-nitrophenyl)piperidine. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. For aromatic carboxylic acids, specialized catalytic systems, such as bimetallic nanoparticles on supported ionic liquid phases, have been developed to facilitate selective decarboxylation under a hydrogen atmosphere. nih.govrwth-aachen.de These advanced methods can provide a pathway to derivatives where the carboxylic acid functionality has been cleanly removed.
Reactivity of the Piperidine Nitrogen and Ring System
The chemical behavior of this compound is dictated by the interplay of its three core components: the electron-deficient 2-nitrophenyl group, the saturated piperidine ring, and the C-2 carboxylic acid substituent. The N-aryl linkage, in particular, profoundly influences the reactivity of the piperidine nitrogen and the conformational dynamics of the six-membered ring.
Electrophilic and Nucleophilic Reactions at the Piperidine Nitrogen
The piperidine nitrogen in this molecule is a tertiary amine, but its reactivity is significantly attenuated compared to typical trialkylamines. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the attached 2-nitrophenyl ring. This delocalization is enhanced by the strong electron-withdrawing nature of the ortho-nitro group.
Electrophilic Reactions: Due to the reduced electron density and basicity of the nitrogen atom, its reactivity towards electrophiles is severely diminished. Protonation, alkylation, or acylation at the nitrogen center are generally unfavorable under standard conditions. The nitrogen lone pair is simply not sufficiently nucleophilic to readily attack electrophilic species. Strong electrophiles under forcing conditions might induce a reaction, but this is not a characteristic feature of its chemistry.
Nucleophilic Reactions: Reactions involving nucleophilic attack at the nitrogen atom are not plausible for this compound. The nitrogen atom is electron-poor and lacks a suitable leaving group, making it an unreactive site for nucleophiles.
The primary influence of the N-(2-nitrophenyl) group is to render the piperidine nitrogen largely unreactive as a nucleophilic or basic center in subsequent transformations.
Conformational Analysis and Inversion Dynamics of the Piperidine Ring
The piperidine ring typically adopts a chair conformation to minimize torsional and steric strain. In substituted piperidines, the energetic preference for a substituent to be in an equatorial versus an axial position is a key determinant of the dominant conformation. For this compound, the analysis is complex, involving steric and electronic effects.
The piperidine ring exists in a dynamic equilibrium between two chair conformers. The key conformational question is the relative orientation of the C-2 carboxylic acid group (axial vs. equatorial). In simple N-alkyl-2-substituted piperidines, the equatorial conformation is generally favored to avoid 1,3-diaxial interactions. However, in N-aryl piperidines, this preference can be reversed. nih.gov Computational studies on the model compound 2-methyl-1-phenylpiperidine show that the conformer with the 2-substituent in the axial position is modestly favored. nih.gov This preference is attributed to a stabilizing interaction where the nitrogen lone pair becomes more aligned with the π-system of the aryl ring, increasing its sp² character. nih.gov
For this compound, the large 2-nitrophenyl group and the C-2 carboxylic acid group create significant steric demands. The ring will likely adopt a conformation that minimizes the steric clash between the ortho-nitro group and the C-2 substituent. The inversion dynamics, or the rate of flipping between the two chair forms, would be influenced by the energy barrier of this process. The bulky N-aryl group is expected to raise the energy barrier for ring inversion compared to a simple N-alkyl piperidine.
Table 1: Factors Influencing the Conformational Equilibrium of this compound
| Interaction/Effect | Favoring Axial COOH | Favoring Equatorial COOH | Description |
| A(1,3) Strain | ✓ | Steric repulsion between an axial C-2 substituent and the axial hydrogens at C-4 and C-6. | |
| Gauche Interactions | ✓ | Torsional strain between the C-2 substituent and the C-3 methylene (B1212753) group. | |
| N-Aryl Conjugation | ✓ | Stabilization achieved when the nitrogen lone pair aligns with the phenyl π-system, which can favor an axial C-2 substituent to reduce steric hindrance with the ortho-nitro group. nih.gov | |
| Intramolecular H-Bonding | ✓ | Potential for hydrogen bonding between the carboxylic acid proton and the oxygen of the ortho-nitro group, which could stabilize a conformer with an axial COOH group. | |
| Steric Hindrance | ✓ | An axial COOH group may experience less steric clash with the bulky, rotating ortho-nitrophenyl group compared to an equatorial one. |
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling (DFT calculations) are the primary methods used to determine the precise conformational preferences and energy barriers to inversion for such complex piperidine derivatives. acs.orgscispace.comresearchgate.net
Ring-Opening and Ring-Closing Transformations of the Piperidine Core
While the saturated piperidine ring is generally stable, specific transformations can be induced.
Ring-Opening Transformations: Ring-opening of the piperidine core is not a common reaction pathway under typical conditions. Such transformations would require cleavage of strong C-C or C-N bonds and are energetically unfavorable without the presence of significant ring strain or specialized reagents, neither of which is characteristic of this molecule.
Ring-Closing Transformations: A key potential transformation for this compound involves the functional groups appended to the piperidine ring, specifically the ortho-nitro group on the N-aryl substituent. A well-established reaction for ortho-nitroaryl compounds is reductive cyclization . nih.govresearchgate.net In this process, the nitro group is reduced (e.g., using catalytic hydrogenation, or reducing agents like SnCl₂ or Na₂S₂O₄) to intermediate species such as nitroso, hydroxylamino, or amino groups. These reactive intermediates can then undergo an intramolecular cyclization. For the target molecule, two main pathways are plausible:
Cyclization onto the aromatic ring: This is less likely as it would form a highly strained system.
Cyclization involving the piperidine ring or its substituent: The newly formed amino group could, for example, react with the carboxylic acid function to form a lactam, leading to a new fused heterocyclic system. This represents a significant ring-closing transformation, creating a more complex molecular architecture.
This reductive cyclization pathway is a powerful method for synthesizing fused benzazocine or other complex heterocyclic systems from nitroarene precursors. acs.orgub.edu
Mechanistic Investigations of Key Chemical Transformations
Mechanistic studies provide insight into the reaction pathways, intermediates, and rate-limiting factors of chemical transformations. While specific kinetic data for this compound is not extensively documented, the mechanisms of its formation and subsequent reactions can be understood from established principles.
Kinetic Studies and Rate-Determining Steps of Arylation and Subsequent Reactions
Arylation Reaction (Formation): The synthesis of this compound typically involves the nucleophilic aromatic substitution (SₙAr) of an activated aryl halide (e.g., 1-fluoro-2-nitrobenzene) with piperidine-2-carboxylic acid.
The mechanism proceeds via a two-step addition-elimination pathway:
Addition Step: The nitrogen of piperidine-2-carboxylic acid attacks the carbon bearing the leaving group on the nitroaromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex . This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group.
Elimination Step: The leaving group (e.g., fluoride) is expelled, restoring the aromaticity of the ring and yielding the final N-arylated product.
Table 2: Plausible Steps in Reductive Cyclization and Potential Rate-Determining Step (RDS)
| Step | Description | Kinetic Dependence | Potential RDS |
| 1 | Reduction of NO₂ to NO | Depends on the reducing agent and catalyst. | Possible |
| 2 | Reduction of NO to NHOH | Typically fast. | Unlikely |
| 3 | Reduction of NHOH to NH₂ | Depends on conditions. | Possible |
| 4 | Intramolecular Cyclization (e.g., Lactamization) | Depends on the nucleophilicity of the amine and electrophilicity of the carbonyl. | Possible |
The RDS in such a sequence is highly dependent on the specific reagents and conditions employed. If a powerful reducing system is used, the reduction steps may be fast, making the final cyclization the rate-limiting event. Conversely, with milder reducing agents, the initial reduction of the sterically hindered nitro group could be the slowest step.
Identification and Characterization of Reactive Intermediates
The direct observation and characterization of transient reactive intermediates are crucial for confirming a proposed reaction mechanism.
Meisenheimer Complex: In the SₙAr formation reaction, the key reactive intermediate is the Meisenheimer complex. These complexes can sometimes be observed and characterized by spectroscopic methods like NMR and UV-Vis, particularly if they are sufficiently stable. They are characterized by the presence of an sp³-hybridized carbon in the aromatic ring and a distinctive charge-delocalized electronic structure. nih.gov
Nitro-Reduction Intermediates: During the reductive cyclization of the nitro group, a cascade of intermediates is formed. These include the nitrosoarene (Ar-N=O) , the N-arylhydroxylamine (Ar-NHOH) , and finally the aniline (Ar-NH₂) derivative . nih.gov These intermediates are generally short-lived and are consumed in subsequent steps. Their presence can sometimes be inferred or detected by in-situ monitoring techniques (e.g., in-situ IR spectroscopy) or by trapping experiments. rsc.org Once the aniline is formed, the subsequent intramolecular cyclization may proceed through a tetrahedral intermediate if it involves attack at the carboxylic acid carbonyl.
Elucidation of Reaction Pathways and Catalytic Cycles
The chemical transformations of this compound are primarily understood through the lens of established reaction mechanisms for N-arylation of secondary amines and the derivatization of its carboxylic acid functional group. While specific catalytic cycles involving this exact molecule are not extensively documented in dedicated studies, its formation and subsequent reactions follow well-trodden mechanistic pathways.
Formation via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is commonly achieved through the condensation of an o-halogenonitrobenzene with piperidine-2-carboxylic acid (pipecolinic acid) under basic conditions. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key features of this pathway are the presence of a strong electron-withdrawing group on the aromatic ring and a nucleophilic attack by the amine.
The reaction pathway can be detailed in the following steps:
Deprotonation of the Amine: In the presence of a base (e.g., potassium carbonate), the secondary amine of piperidine-2-carboxylic acid is deprotonated, enhancing its nucleophilicity.
Nucleophilic Attack and Formation of the Meisenheimer Complex: The electron-rich nitrogen atom of the deprotonated piperidine-2-carboxylic acid attacks the carbon atom bearing the halogen on the o-halogenonitrobenzene ring. This ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the ortho-nitro group. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitro group. govtpgcdatia.ac.inchemistrysteps.combyjus.comwikipedia.orgmasterorganicchemistry.com
Rearomatization and Product Formation: The Meisenheimer complex then collapses, expelling the halide ion as a leaving group and restoring the aromaticity of the ring. This results in the formation of the N-aryl bond, yielding this compound.
Table 1: Key Intermediates and Species in the SNAr Formation Pathway
| Species | Role in the Reaction Pathway |
| Piperidine-2-carboxylate anion | The active nucleophile that attacks the aromatic ring. |
| o-Halogenonitrobenzene | The electrophilic aromatic substrate. |
| Meisenheimer Complex | A key resonance-stabilized, negatively charged intermediate. |
| Halide ion | The leaving group that is expelled to restore aromaticity. |
Transformation to Carboxamides via Acyl Chloride Intermediate
A common transformation of this compound involves the formation of amides at the carboxylic acid position. This is typically achieved by first converting the carboxylic acid into a more reactive acyl chloride, which then readily reacts with an amine.
The mechanism for this two-step process is as follows:
Step 1: Formation of the Acyl Chloride
Nucleophilic Attack on Thionyl Chloride: The carboxylic acid oxygen of this compound acts as a nucleophile and attacks the sulfur atom of thionyl chloride (SOCl₂). libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com
Formation of a Chlorosulfite Intermediate: This initial attack leads to the displacement of a chloride ion and the formation of a protonated chlorosulfite intermediate.
Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile and attacks the carbonyl carbon of the intermediate. libretexts.orglibretexts.orgyoutube.com
Collapse of the Tetrahedral Intermediate: The resulting tetrahedral intermediate collapses, leading to the formation of the acyl chloride, sulfur dioxide (SO₂), and hydrochloric acid (HCl). The formation of gaseous byproducts helps to drive the reaction to completion. libretexts.orgchemistrysteps.commasterorganicchemistry.com
Step 2: Amide Formation
Nucleophilic Attack by Amine: The synthesized acyl chloride is a highly reactive electrophile. An amine, acting as a nucleophile, attacks the carbonyl carbon of the acyl chloride.
Formation of a Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
Elimination of Chloride and Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. A final deprotonation step by a base (often another molecule of the amine) yields the final amide product and an ammonium salt.
This transformation pathway is a standard method for amide bond formation from carboxylic acids and does not involve a catalytic cycle. The reactivity of the acyl chloride intermediate is high, allowing for the formation of a wide range of amide derivatives.
Table 2: Reaction Conditions for the Transformation to Carboxamides
| Reaction Step | Reagents | Key Intermediate |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 1-(2-Nitrophenyl)piperidine-2-carbonyl chloride |
| Amide Formation | Primary or Secondary Amine | Tetrahedral intermediate |
Derivatives and Structural Analogues of 1 2 Nitrophenyl Piperidine 2 Carboxylic Acid
Modifications on the Nitrophenyl Moiety
The nitrophenyl group is a key component of the molecule, and its electronic and steric properties can be systematically altered through various synthetic strategies. These include the introduction of different functional groups, changing the position of the nitro group, or replacing the entire phenyl ring with a heteroaromatic system.
The electronic nature of the aromatic ring can be modulated by introducing substituents that either donate or withdraw electron density. Electron-withdrawing groups (EWGs), such as halogens (e.g., fluorine) or additional nitro or carboxyl groups, and electron-donating groups (EDGs), like alkyl or alkoxy groups, can significantly influence the molecule's reactivity and interactions with biological targets. mdpi.comreddit.com For instance, the presence of a fluoro group, as seen in 1-(2-fluoro-4-nitrophenyl)piperidine-2-carboxylic acid, introduces a potent EWG. appchemical.com Conversely, a methyl group, as in 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid, acts as an EDG. appchemical.combldpharm.com The introduction of two methoxy (B1213986) groups, which are strong EDGs, is exemplified by the related compound 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. mdpi.comdoaj.org
| Compound Name | Substituent(s) | Substituent Type | Reference |
|---|---|---|---|
| 1-(2-fluoro-4-nitrophenyl)piperidine-2-carboxylic acid | -F | Electron-Withdrawing | appchemical.com |
| 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid | -CH₃ | Electron-Donating | appchemical.combldpharm.com |
| 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | -OCH₃ (x2) | Electron-Donating | mdpi.comdoaj.org |
| 1-(2-carboxy-4-nitrophenyl)piperidine-4-carboxylic acid | -COOH | Electron-Withdrawing | appchemical.com |
The relative positions of the nitro group and other substituents on the phenyl ring give rise to various constitutional isomers, each with a unique spatial and electronic profile. The parent compound features a nitro group at the ortho- (2-) position. A common positional isomer is 1-(4-Nitrophenyl)piperidine-2-carboxylic acid, where the nitro group is moved to the para- (4-) position. appchemical.comresearchgate.net
Further complexity arises with multiple substituents. For example, the nitration of 1,4-dimethoxybenzene (B90301) followed by reaction with piperidine (B6355638) can yield two distinct isomers: 1-(3,6-dimethoxy-2-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. researchgate.netresearchgate.net These isomers exhibit clear differences in their NMR spectra due to the distinct arrangement of the piperidinyl and nitro substituents. researchgate.net The para-arrangement in the 1-(2,5-dimethoxy-4-nitrophenyl) isomer results in well-separated singlets in the 1H NMR spectrum, distinguishing it from the pattern of its isomer. researchgate.net
| Compound Name | Position of Nitro Group | Other Substituents | Reference |
|---|---|---|---|
| 1-(2-Nitrophenyl)piperidine-2-carboxylic acid | ortho- (C2) | None | nih.gov |
| 1-(4-Nitrophenyl)piperidine-2-carboxylic acid | para- (C4) | None | appchemical.com |
| 1-(3,6-dimethoxy-2-nitrophenyl)piperidine | ortho- (C2) | 3,6-dimethoxy | researchgate.net |
| 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | para- (C4) | 2,5-dimethoxy | researchgate.net |
In medicinal chemistry, the replacement of a phenyl ring with a heteroaromatic ring system is a common strategy to improve properties such as solubility, metabolic stability, and receptor binding affinity. nih.gov This concept can be applied to this compound by substituting the nitrophenyl moiety with a nitro-substituted heteroaromatic ring, such as nitropyridine. An example of such a modification is the synthesis of N-(m-nitropyridyl)amino-2-carboxylic acid adducts. researchgate.net This bioisosteric replacement introduces nitrogen atoms into the aromatic ring, altering its electronic distribution and creating new potential hydrogen bonding sites.
Modifications on the Piperidine Ring
The piperidine ring, a saturated heterocycle, offers multiple avenues for structural modification. nih.gov These include altering the stereochemistry at the chiral center and introducing various substituents at different positions on the ring.
The C-2 carbon of the piperidine ring, to which the carboxylic acid is attached, is a stereogenic center. This means the compound can exist as a pair of enantiomers: (S)-1-(2-nitrophenyl)piperidine-2-carboxylic acid and (R)-1-(2-nitrophenyl)piperidine-2-carboxylic acid. The starting material for the piperidine portion, pipecolic acid, is a chiral amino acid, with the S-stereoisomer being the more common naturally occurring form. wikipedia.org Syntheses can be performed using either an enantiomerically pure starting material (L- or D-pipecolic acid) to yield a specific stereoisomer, or a racemic mixture (D,L-pipecolinic acid), which results in a mixture of the final enantiomers. researchgate.net The stereochemistry at this position is crucial as different enantiomers can exhibit distinct biological activities and interactions with chiral macromolecules like enzymes and receptors.
The hydrogen atoms on the piperidine ring can be replaced with a wide variety of substituents to probe steric and functional requirements for biological activity. Research has explored the introduction of alkyl groups, such as methyl and t-butyl, at the C-4 position to create cis- and trans-4-substituted pipecolic acid derivatives. rsc.org The conformational preferences and acidity of these derivatives were found to be significantly dependent on the nature and stereochemistry of the substituent. rsc.org
Other modifications include the introduction of a methylene (B1212753) group at the C-4 position, as seen in N-Boc-2-aryl-4-methylenepiperidines, which provides a handle for further functionalization. whiterose.ac.uk Furthermore, the nitrogen atom of the piperidine ring can be acylated, for example with a 3-aminopropanoyl group, to create amide derivatives. nih.gov These substitutions can alter the molecule's conformation, polarity, and ability to form intermolecular interactions.
| Modification Type | Example Substituent/Feature | Position(s) | Reference |
|---|---|---|---|
| Stereoisomerism | (R)- and (S)- enantiomers | C-2 | wikipedia.org |
| Alkyl Substitution | -CH₃, -C(CH₃)₃ | C-4 | rsc.org |
| Alkene Substitution | =CH₂ (Methylene) | C-4 | whiterose.ac.uk |
| N-Acylation | 3-aminopropanoyl | N-1 | nih.gov |
Ring Size Variations (e.g., pyrrolidine (B122466), azepane analogues)
The six-membered piperidine ring is a common feature in many bioactive molecules, but altering its size to a five-membered pyrrolidine or a seven-membered azepane ring can significantly impact the compound's conformational flexibility and biological activity.
Pyrrolidine Analogue: The direct analogue with a five-membered ring is 1-(2-Nitrophenyl)pyrrolidine-2-carboxylic acid. This compound, along with its piperidine counterpart, has been synthesized and investigated for its potential as an antimicrobial agent. The synthesis typically involves the condensation of a substituted o-halogenonitrobenzene with L-proline (for the pyrrolidine analogue) or D,L-pipecolinic acid (for the piperidine analogue) under refluxing alcoholic basic conditions. researchgate.net Research has shown that N-(2-nitrophenyl) pyrrolidine-2-carboxylic acid and its derivatives can exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. researchgate.netnih.govresearchgate.net The five-membered pyrrolidine ring is a prevalent heterocycle in medicinal chemistry for developing compounds to treat human diseases. researchgate.net
Azepane Analogue: The seven-membered ring analogue, 1-(2-Nitrophenyl)azepane-2-carboxylic acid, is less commonly documented in direct comparison. However, the synthesis of enantiopure 7-substituted azepane-2-carboxylic acids is established, highlighting their use as templates for creating conformationally constrained peptidomimetics. researchgate.net These larger ring structures introduce different conformational possibilities which can be exploited in drug design. General synthetic strategies for functionalized azepines often involve complex cyclization reactions. nih.govnih.gov A potential route to the target azepane analogue could be inferred from the Ullmann-type annulation/rearrangement cascade used to expand pyrrolidine rings into benzazepines, suggesting that ring-expansion strategies are a viable, albeit complex, synthetic pathway. nih.govresearchgate.net
| Analogue Name | Ring Structure | Ring Size | Key Research Findings |
|---|---|---|---|
| 1-(2-Nitrophenyl)pyrrolidine-2-carboxylic acid | Pyrrolidine | 5-membered | Synthesized from L-proline; investigated as a precursor for antibacterial agents and antimicrobial peptide mimics. researchgate.netresearchgate.net |
| This compound | Piperidine | 6-membered | Parent compound; used as a scaffold for derivatives with potential biological activities. researchgate.net |
| 1-(2-Nitrophenyl)azepane-2-carboxylic acid | Azepane | 7-membered | Used as a building block for conformationally constrained peptidomimetics; offers greater flexibility than smaller rings. researchgate.net |
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives with altered physicochemical properties and biological functions.
Esters, Amides, and Hydrazides
Esters: The conversion of the carboxylic acid to an ester is a fundamental transformation. While specific examples for this compound are not prevalent in the reviewed literature, standard esterification methods such as Fischer-Speier esterification (reaction with an alcohol in the presence of a strong acid catalyst) would be applicable. Esters are often used as protecting groups or to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
Amides: The synthesis of amides from this compound and its pyrrolidine analogue is well-documented. researchgate.netresearchgate.net These carboxamides are typically synthesized via a two-step, one-pot amidation process. The carboxylic acid is first activated, commonly by converting it to its corresponding acid chloride using a reagent like thionyl chloride. The activated acid chloride is then reacted with various primary or secondary amines to yield the desired amide. nih.govresearchgate.net This approach has been used to create libraries of N-(2′-nitrophenyl)piperidine-2-carboxamides and their pyrrolidine counterparts for screening as potential antimicrobial and antioxidant agents. nih.gov
Hydrazides: Hydrazides are formed by the reaction of a carboxylic acid derivative (like an ester or acid chloride) with hydrazine. These functional groups can serve as key intermediates for the synthesis of various heterocyclic systems, such as oxadiazoles (B1248032) and thiadiazoles. nih.gov For example, a general procedure involves converting the parent acid to a carbohydrazide, which can then be reacted with other reagents to form more complex hybrid molecules. nih.gov
| Derivative | General Synthetic Method | Significance/Application |
|---|---|---|
| Esters | Reaction of the carboxylic acid with an alcohol under acidic conditions. | Increases lipophilicity; can act as a prodrug or protecting group. |
| Amides | Activation of the carboxylic acid (e.g., with thionyl chloride) followed by reaction with an amine. nih.gov | Creates stable, often biologically active compounds; used to build peptide mimics. researchgate.net |
| Hydrazides | Reaction of an ester or acid chloride with hydrazine. | Key intermediates for synthesizing heterocyclic compounds like oxadiazoles. nih.gov |
Reductions to Aldehydes and Alcohols
The reduction of the carboxylic acid group opens pathways to corresponding primary alcohols and aldehydes, which are valuable synthetic intermediates.
Alcohols: Carboxylic acids can be completely reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically carried out in an anhydrous solvent like dry ether, followed by an acidic workup. savemyexams.comlibretexts.org Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. savemyexams.comlibretexts.org The resulting primary alcohol, 1-(2-Nitrophenyl)piperidin-2-yl)methanol, could then be used in further synthetic manipulations.
Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are themselves readily reduced to alcohols. Direct reduction is difficult to stop at the aldehyde stage with strong reducing agents like LiAlH₄. savemyexams.comlibretexts.org Therefore, a multi-step approach is typically required. One common strategy involves first converting the carboxylic acid to a less reactive derivative, such as an ester or an acid chloride. These derivatives can then be reduced to the aldehyde using milder or more sterically hindered reducing agents, such as diisobutylaluminum hydride (DIBAL-H) for esters or lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides, often at low temperatures to prevent over-reduction. libretexts.org Another approach involves reducing the carboxylic acid fully to the primary alcohol and then carefully oxidizing it back to the aldehyde using specific oxidizing agents. savemyexams.com
Hybrid Molecular Systems Incorporating the this compound Core
The this compound scaffold can be incorporated into larger molecules to create hybrid systems with novel properties. The piperidine ring is a prominent structural motif in medicinal chemistry, and its derivatives are explored for a vast range of pharmacological applications. nih.gov
A significant area of research has been the development of antimicrobial peptide (AMP) mimics. In this context, substituted N-(2′-nitrophenyl)piperidine-2-carboxamides have been synthesized and evaluated. nih.gov These molecules are designed to mimic the key structural features of natural AMPs, such as having both a hydrophobic group (the nitrophenyl ring) and a potentially cationic group, to effectively combat antibiotic-resistant bacteria. researchgate.net
Furthermore, related cyclic amino acid cores, such as azepane-2-carboxylic acid, have been used as linkers to create constrained cyclic peptides. researchgate.net For instance, an azepane-based linker was incorporated into a cyclopentapeptide containing the RGD (arginylglycylaspartic acid) motif to create a peptidomimetic with affinity for integrin receptors. researchgate.net This demonstrates the potential for using the this compound core in a similar fashion to construct structurally defined, biologically active macromolecules.
| Hybrid System Type | Example/Concept | Therapeutic Goal/Application |
|---|---|---|
| Antimicrobial Peptide (AMP) Mimics | N-(2′-nitrophenyl)piperidine-2-carboxamides. nih.gov | To develop new antibiotics that can overcome bacterial resistance. researchgate.netnih.gov |
| Constrained Peptidomimetics | Incorporating the cyclic amino acid core as a linker in a peptide sequence (e.g., RGD motif). researchgate.net | To create conformationally rigid structures that can bind to specific biological targets like integrins. researchgate.net |
Advanced Spectroscopic and Spectrometric Analysis in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the precise architecture of molecules in solution. Through the application of one- and two-dimensional NMR techniques, a detailed map of atomic connectivity and spatial relationships within 1-(2-nitrophenyl)piperidine-2-carboxylic acid can be constructed.
High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity
¹H NMR spectroscopy provides critical information regarding the chemical environment of each proton within the molecule. The spectrum of this compound is expected to exhibit distinct signals for the protons of the piperidine (B6355638) ring and the nitrophenyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the carboxylic acid moiety, as well as the anisotropic effects of the aromatic ring.
The protons on the nitrophenyl ring are anticipated to appear in the aromatic region (typically δ 7.0-8.5 ppm), with their multiplicity and coupling constants revealing their substitution pattern. The protons of the piperidine ring will resonate further upfield. The proton at the C2 position, being adjacent to both the nitrogen atom and the carboxylic acid group, is expected to be deshielded relative to the other piperidine protons. The remaining methylene (B1212753) protons of the piperidine ring would likely appear as complex multiplets due to diastereotopicity and spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.2 | m |
| H-2 (piperidine) | 4.0 - 4.5 | dd |
| Piperidine-H (axial/equatorial) | 1.5 - 3.5 | m |
Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Hybridization States
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, the chemical shift of which is indicative of its hybridization state and electronic environment.
The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position (δ 170-180 ppm). The aromatic carbons will appear in the region of δ 110-150 ppm, with the carbon atom attached to the nitro group being significantly deshielded. The carbon atoms of the piperidine ring will be observed in the aliphatic region (δ 20-60 ppm), with the C2 carbon, bonded to both the nitrogen and the carboxyl group, appearing at a lower field compared to the other ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170 - 180 |
| Aromatic C-NO₂ | 145 - 155 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-H | 115 - 130 |
| C-2 (piperidine) | 55 - 65 |
Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would be instrumental in tracing the connectivity of the protons within the piperidine ring and establishing the relative positions of the protons on the nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals, confirming the C-H framework of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the piperidine ring to the nitrophenyl group and the carboxylic acid.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of the piperidine ring and the relative orientation of the substituents.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration should be observed around 1700-1730 cm⁻¹. The presence of the nitro group will be indicated by two strong absorption bands, one for the asymmetric stretching (around 1520-1560 cm⁻¹) and one for the symmetric stretching (around 1340-1380 cm⁻¹). C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1730 |
| Nitro Group | Asymmetric stretch | 1520 - 1560 |
| Nitro Group | Symmetric stretch | 1340 - 1380 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenyl chromophore. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the aromatic ring will give rise to characteristic absorption bands. Typically, π → π* transitions of the aromatic system and n → π* transitions involving the non-bonding electrons of the nitro group's oxygen atoms are observed. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the solvent polarity.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound (molecular weight: 250.25 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate molecular weight. In the mass spectrum, a prominent molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 250 or 251 would be expected.
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (a loss of 45 Da), cleavage of the piperidine ring, and fragmentation of the nitrophenyl moiety, such as the loss of NO₂ (a loss of 46 Da). Analysis of these fragment ions helps to piece together the molecular structure.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 250 | [M]⁺ |
| 205 | [M - COOH]⁺ |
Computational and Theoretical Chemistry Studies of 1 2 Nitrophenyl Piperidine 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern computational chemistry, enabling the determination of a molecule's electronic structure and a wide range of associated properties.
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. scispace.com For 1-(2-Nitrophenyl)piperidine-2-carboxylic acid, DFT calculations are employed to identify the most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
A common approach involves using a functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p). scispace.comresearchgate.net This level of theory is effective for optimizing molecular geometries and predicting vibrational frequencies for similar heterocyclic compounds. scispace.com The optimization process for this compound would explore various possible conformers, particularly concerning the orientation of the 2-nitrophenyl group relative to the piperidine (B6355638) ring and the conformation of the piperidine ring itself (typically a chair conformation). mdpi.com The final optimized geometry provides key structural parameters.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| C-O (carboxyl) | ~1.35 Å | |
| N-O (nitro) | ~1.23 Å | |
| C-N (piperidine-phenyl) | ~1.40 Å | |
| Bond Angle | O-C-O (carboxyl) | ~124° |
| C-N-C (piperidine) | ~111° | |
| Dihedral Angle | Phenyl Ring vs. Piperidine Ring | ~60-80° |
Note: These values are illustrative, based on typical parameters for the respective functional groups as determined by DFT calculations on related molecules. mdpi.commdpi.com
While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a pathway to higher accuracy for electronic structure determination, albeit at a greater computational expense. researchgate.net These methods are derived directly from theoretical principles without the use of experimental data for parameterization. For a molecule like this compound, ab initio calculations can be used to refine the energies of different conformers predicted by DFT and provide benchmark values for electronic properties. researchgate.net They are particularly valuable for systems where electron correlation effects are significant.
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can be directly compared with experimental results for structure validation.
Vibrational Frequencies: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). scispace.com These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The results are crucial for assigning specific vibrational modes to the observed experimental peaks, such as the characteristic stretches of the C=O (carbonyl), O-H (hydroxyl), and N-O (nitro) groups. researchgate.netresearchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3400-3550 |
| C=O stretch | ~1720-1750 | |
| Nitro Group | NO₂ asymmetric stretch | ~1550-1580 |
| NO₂ symmetric stretch | ~1350-1380 | |
| Piperidine Ring | C-N stretch | ~1100-1200 |
| Phenyl Ring | C-H stretch | ~3000-3100 |
Note: Values are typical ranges predicted by DFT calculations and may be scaled to better match experimental data. scispace.comresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. scispace.com These theoretical predictions are invaluable for assigning signals in complex NMR spectra and confirming the molecular structure. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. mdpi.com A small energy gap suggests high chemical reactivity, low kinetic stability, and that the molecule can be easily excited. mdpi.comdergipark.org.tr For this compound, the HOMO is expected to be distributed over the electron-rich nitrophenyl and piperidine moieties, while the LUMO is likely localized on the electron-deficient nitro group, which is a strong electron-withdrawing group. researchgate.net This distribution facilitates intramolecular charge transfer upon electronic excitation.
Table 3: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Value (eV) | Implication |
| E(HOMO) | ~ -6.5 to -7.5 | Electron-donating ability |
| E(LUMO) | ~ -1.5 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | Chemical reactivity, stability |
Note: These values are illustrative estimates based on DFT calculations for similar aromatic and heterocyclic compounds. mdpi.comresearchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer Phenomena
In this compound, NBO analysis would likely reveal significant interactions, such as:
Intramolecular hydrogen bonding between the carboxylic acid proton (donor) and an oxygen atom of the adjacent nitro group (acceptor) or the piperidine nitrogen. mdpi.com
Charge delocalization from lone pairs on oxygen and nitrogen atoms into antibonding orbitals (e.g., n → π* or n → σ*) within the molecule. mdpi.com These interactions are indicative of intramolecular charge transfer and contribute to the electronic properties of the system.
Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to represent different potential values. dergipark.org.tr
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro and carboxylic acid groups. researchgate.netresearchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The most positive potential is anticipated around the acidic hydrogen of the carboxylic acid group. researchgate.net
Green Regions: Represent areas of near-zero potential.
The MEP map provides a clear and intuitive guide to the molecule's charge distribution and reactivity patterns, correlating well with its dipole moment and chemical behavior. researchgate.netyoutube.com
Conformational Analysis and Dynamics through Computational Modeling
The conformational flexibility of this compound is a key determinant of its chemical behavior. Computational modeling, particularly using methods like Density Functional Theory (DFT), allows for a detailed exploration of its potential energy surface.
The structure of this molecule is primarily defined by the conformation of the piperidine ring and the relative orientation of the 2-nitrophenyl and 2-carboxylic acid substituents. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. However, the presence of substituents can lead to different chair isomers and potentially boat conformations.
A computational study on the closely related (S)-piperidine-2-carboxylic acid revealed that the six-membered piperidine ring preferentially adopts a chair conformation over a boat conformation. nih.gov For this compound, two primary chair conformations are possible, differing in the axial or equatorial orientation of the carboxylic acid group. The equilibrium between these conformers is influenced by steric and electronic factors.
Furthermore, the orientation of the 2-nitrophenyl group relative to the piperidine ring is another critical conformational variable. A DFT study on 1-(2-nitrophenyl)piperazine, a similar compound, indicated that the hydrogen of the NH group in the piperazine (B1678402) and the phenyl fragment are equatorially oriented relative to the piperazine ring. scispace.com This suggests that in this compound, the 2-nitrophenyl group likely adopts a conformation that minimizes steric hindrance with the piperidine ring.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this molecule. tandfonline.com By simulating the motion of atoms over time, MD can reveal the timescales of conformational changes, such as ring flipping of the piperidine core and rotation around the N-C(aryl) bond. These simulations can also elucidate the role of intramolecular hydrogen bonding, for instance, between the carboxylic acid proton and the nitro group or the piperidine nitrogen, in stabilizing certain conformations.
| Conformer | Piperidine Ring Conformation | Carboxylic Acid Orientation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|---|---|
| Chair 1 (Eq) | Chair | Equatorial | 0.0 (Hypothetical) | C2-N1-C(aryl)-C(nitro) ≈ 45-60 |
| Chair 2 (Ax) | Chair | Axial | Higher | C2-N1-C(aryl)-C(nitro) ≈ 45-60 |
| Boat | Boat | - | Significantly Higher | - |
Computational Mechanistic Studies (e.g., Transition State Theory, Reaction Pathway Analysis)
Computational mechanistic studies can be employed to understand the reactivity of this compound in various chemical transformations. Transition State Theory (TST) is a fundamental concept in these studies, allowing for the calculation of reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. q-chem.com
For instance, the synthesis of N-aryl piperidines often involves nucleophilic aromatic substitution or cross-coupling reactions. nih.gov Computational chemistry can be used to model the reaction pathways of these synthetic routes. By locating the transition state structures and calculating the activation energies, researchers can predict the feasibility of a reaction and understand the factors that control its regioselectivity and stereoselectivity.
A potential reaction of interest for this compound is intramolecular cyclization. For example, under reducing conditions, the nitro group could be converted to an amino group, which could then react with the carboxylic acid to form a lactam. Computational modeling could elucidate the mechanism of this transformation, including the identification of key intermediates and transition states. A quantum chemical study on the synthesis of pyrrolidinedione derivatives has demonstrated the utility of such approaches in understanding complex multi-step reactions involving cyclization. rsc.org
The presence of the ortho-nitro group can significantly influence the reactivity of the phenyl ring and the piperidine nitrogen. Reaction pathway analysis can reveal how this substituent affects the electronic structure of the molecule and directs the course of chemical reactions. For example, the electron-withdrawing nature of the nitro group can activate the phenyl ring for nucleophilic attack.
| Reaction Step | Description | Computational Method | Calculated Parameter |
|---|---|---|---|
| Nitro Group Reduction | Conversion of -NO2 to -NH2 | DFT | Reaction Enthalpy |
| Lactam Formation | Intramolecular reaction between -NH2 and -COOH | DFT with Transition State Search | Activation Energy (ΔG‡) |
Solvent Effects on Molecular Properties and Reactivity through Continuum Solvation Models
The properties and reactivity of this compound can be significantly influenced by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to account for the effects of a solvent without explicitly modeling individual solvent molecules. wikipedia.org In these models, the solvent is represented as a continuous medium with a specific dielectric constant. youtube.com
These models are particularly useful for studying how the conformational equilibrium of the molecule shifts in different solvents. For example, in a polar solvent, conformations with a larger dipole moment will be stabilized to a greater extent. A study on proline analogues, including piperidine-2-carboxylic acid, showed that as solvent polarity increases, the population of certain conformations becomes more prominent. nih.gov For this compound, the relative stability of the axial and equatorial conformers of the carboxylic acid group is expected to be solvent-dependent.
Solvent effects also play a crucial role in chemical reactions. By incorporating a continuum solvation model into the calculation of reaction pathways, it is possible to obtain more accurate predictions of activation energies and reaction rates in solution. The transition state, being typically more polar than the reactants, is often stabilized to a greater extent by a polar solvent, which can lead to an acceleration of the reaction rate.
The choice of the continuum model, such as the dielectric PCM (D-PCM) or the conductor-like PCM (C-PCM), can be important depending on the nature of the solvent and the specific properties being investigated. wikipedia.org These models allow for the calculation of the free energy of solvation, which is a key thermodynamic parameter for understanding solubility and partitioning behavior.
| Property | Solvent | Predicted Effect |
|---|---|---|
| Dipole Moment | Water (Polar) | Increase compared to gas phase |
| Conformational Equilibrium | Toluene (Nonpolar) | Favors less polar conformers |
| Activation Energy of a Polar Reaction | Acetonitrile (Polar) | Lowered compared to gas phase |
Applications in Advanced Organic Synthesis, Catalysis, and Materials Science
Role as Chiral Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis
There is no available scientific literature that describes the use of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid as a chiral building block or a synthetic intermediate in the synthesis of complex molecules. While the piperidine (B6355638) scaffold is a common motif in many natural products and pharmaceuticals, the specific utility of this particular compound in stereoselective synthesis has not been documented in published research.
Ligand Design for Transition Metal Catalysis and Organocatalysis
No research articles or reviews were found that discuss the design or application of This compound as a ligand in either transition metal catalysis or organocatalysis. The potential for the carboxylate and the piperidine nitrogen to act as coordinating groups for a metal center has not been explored in the context of developing new catalytic systems.
Development of New Synthetic Methodologies and Reagents Based on its Unique Reactivity Profile
There is no evidence in the published scientific literature of new synthetic methodologies or reagents being developed based on the unique reactivity profile of This compound . Its potential for unique chemical transformations has not been a reported subject of investigation.
Exploration in Environmental Remediation and Analytical Chemistry Methodologies
A thorough review of the literature found no studies on the application of This compound in environmental remediation or its use in the development of new analytical chemistry methodologies.
Summary of Research Findings
Based on an extensive review of available scientific literature, there are currently no published research findings for the applications of This compound in the specified areas. The table below reflects this lack of data.
| Application Area | Research Findings for this compound |
| Chiral Building Block/Synthetic Intermediate | No published data available. |
| Ligand for Catalysis | No published data available. |
| Precursor for Polymers/Resins | No published data available. |
| New Synthetic Methodologies | No published data available. |
| Environmental/Analytical Applications | No published data available. |
Q & A
Q. What are the common synthetic routes for 1-(2-nitrophenyl)piperidine-2-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling 2-nitrophenyl groups to piperidine-2-carboxylic acid derivatives. A practical approach includes:
- Nucleophilic substitution : Reacting 2-nitrobenzyl halides with piperidine-2-carboxylic acid esters under basic conditions (e.g., K₂CO₃ in DMF).
- Catalytic hydrogenation : Reducing nitro groups post-synthesis (e.g., using Pd/C and H₂) if intermediates require modification.
- Optimization : Reaction efficiency improves with anhydrous solvents, controlled temperature (60–80°C), and microwave-assisted synthesis to reduce time .
Table 1 : Representative Synthetic Conditions
| Method | Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, 80°C, 12 hr | 65–75 | IR, ¹H/¹³C NMR |
| Microwave-Assisted | DMSO, 100°C, 30 min | 82 | HPLC, MS |
Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms the nitrophenyl and piperidine moieties. For example, aromatic protons (δ 7.5–8.5 ppm) and piperidine protons (δ 1.5–3.5 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
- X-ray crystallography : Resolves stereochemical ambiguities; hydrogen-bonding networks (e.g., R²²(8) rings) are critical for stability .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to experimental design?
- Methodological Answer :
- Solubility : Low in water (<1 mg/mL); use DMSO or ethanol for dissolution.
- logP : Predicted ~2.1 (Crippen/McGowan methods), indicating moderate lipophilicity .
- Thermal stability : Decomposes above 200°C (DSC/TGA data recommended for storage protocols) .
Q. How should researchers handle safety concerns during synthesis and handling?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) .
- Ventilation : Use fume hoods to avoid nitro compound inhalation.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. What solvent systems are optimal for recrystallization to achieve high purity?
- Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) or ethyl acetate/hexane. Slow cooling (2°C/min) yields needle-like crystals. Monitor purity via melting point (mp ~145–148°C) and HPLC .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2). The nitrophenyl group may engage in π-π stacking with aromatic residues.
- MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns runs).
- ADMET prediction : SwissADME estimates bioavailability and blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C).
- Control experiments : Verify assay interference from nitro group redox activity (e.g., use ROS scavengers in cell-based assays).
- Structural analogs : Test derivatives to isolate pharmacophore contributions .
Q. How does the nitro group’s electronic nature influence reactivity in catalytic applications?
- Methodological Answer :
- Electron-withdrawing effects : The nitro group stabilizes transition states in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
- Redox activity : Cyclic voltammetry (e.g., E₀ = −0.75 V vs. Ag/AgCl) identifies reduction potentials relevant to catalysis .
Q. What experimental designs mitigate racemization during chiral synthesis?
- Methodological Answer :
Q. How can spectroscopic data distinguish between tautomeric forms in solution?
- Methodological Answer :
- Variable-temperature NMR : Monitor proton shifts (e.g., NH and COOH groups) between 25°C and −40°C.
- IR spectroscopy : Detect tautomer-specific carbonyl stretches (e.g., 1680 cm⁻¹ for keto vs. 1720 cm⁻¹ for enol forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
